2-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-13-7-5-12(6-8-13)16-11-22-18(23-16)25-10-9-21-17(24)14-3-1-2-4-15(14)20/h1-8,11H,9-10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMPJDIIEVRKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the reaction of 4-fluorophenylamine with glyoxal in the presence of ammonium acetate to form 4-fluorophenylimidazole.
Thioether formation: The 4-fluorophenylimidazole is then reacted with 2-bromoethylthiol to form the thioether linkage.
Benzamide formation: Finally, the thioether intermediate is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. For example, derivatives similar to 2-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide have been studied for their effects on various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the modulation of signaling pathways, including those related to tumor necrosis factor-alpha (TNFα) .
- Case Studies : In vitro studies have shown that imidazole derivatives can decrease the viability of human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, particularly as a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4):
- Research Findings : Studies demonstrate that such inhibitors can significantly suppress TNFα release, which is crucial in inflammatory responses .
- Clinical Relevance : The anti-inflammatory potential was validated through preclinical studies in rodent models, showcasing a reduction in inflammation-related symptoms .
Data Table: Summary of Biological Activities
Mechanistic Insights
The presence of the fluorine atom in the structure is believed to enhance the lipophilicity and bioavailability of the compound, allowing better penetration into cells and more effective interaction with biological targets. The thioether linkage is also critical for its activity, facilitating interactions with various cellular proteins involved in cancer progression and inflammation.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and imidazole ring play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Halogen-Substituted Analogues
- N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide (CAS 897457-13-5) : Replacing the 4-fluorophenyl group with 4-chlorophenyl and adding a difluorobenzamide increases molecular weight (393.8 g/mol vs. ~407 g/mol for the target compound). Chlorine’s higher lipophilicity may enhance membrane permeability but reduce solubility compared to fluorine .
Heterocyclic Modifications
- 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) : Replacing the benzamide with a thiazol-2-yl acetamide introduces a nitrogen-rich heterocycle, which may improve hydrogen bonding with targets like cyclooxygenases (COX1/2). The methoxyphenyl group enhances electron-donating effects, contrasting with fluorine’s electronegativity .
- 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-fluorophenyl)acetamide (Compound 2) : The benzoimidazole core and acetamide linkage differ from the target’s imidazole-thioethyl structure. IR data (C=O at 1695 cm⁻¹, C-S at 739 cm⁻¹) confirm distinct electronic environments compared to the target compound’s benzamide C=O (~1660–1680 cm⁻¹) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₂N₃OS |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 897455-93-5 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways.
- GABA-A Receptor Modulation : Studies indicate that compounds similar to this benzamide derivative can act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its activity and providing potential therapeutic benefits in anxiety and seizure disorders .
- Inhibition of p38 MAPK : The compound may exhibit anti-inflammatory properties by inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in the inflammatory response . This mechanism suggests potential applications in treating conditions related to chronic inflammation.
Biological Activity and Efficacy
Research findings have demonstrated various biological activities associated with this compound:
Antitumor Activity
Preliminary studies have indicated that derivatives of imidazole compounds, including those containing the 4-fluorophenyl group, exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values in the low micromolar range against several tumor cell lines, suggesting potent antitumor activity .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for their antimicrobial properties. Research indicates promising activity against various bacterial strains, which could be beneficial for developing new antibiotics .
Case Studies and Research Findings
A number of studies have investigated the biological activity of related compounds:
- Study on GABA-A Receptor PAMs :
- p38 MAPK Inhibition :
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect impurities (e.g., residual solvents) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]⁺ = 401.08 g/mol) .
Data Table :
| Technique | Key Peaks/Results | Purpose |
|---|---|---|
| ¹H NMR | δ 7.85 (d, 2H, Ar-F), δ 6.95 (s, 1H, imidazole) | Confirm aromatic/imidazole protons |
| HPLC | Retention time: 8.2 min (99% purity) | Purity assessment |
How does the compound interact with biological targets, and what structural features drive its activity?
Advanced Research Question
The compound’s bioactivity (e.g., antimicrobial, anticancer) is attributed to:
- Imidazole ring : Participates in hydrogen bonding with enzyme active sites (e.g., cytochrome P450) .
- Thioether linkage : Enhances membrane permeability via lipophilicity (logP ≈ 3.2 predicted) .
- Fluorine substituents : Improve metabolic stability and target affinity through electronegative interactions .
Methodological Insight : - Docking studies : Use AutoDock Vina to model interactions with COX-2 or kinase targets .
- SAR analysis : Compare with analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify critical substituents .
How should researchers address contradictions in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .
- Structural analogs : Minor substituent changes (e.g., -OCH₃ vs. -CF₃) drastically alter activity .
Resolution Strategies : - Standardized protocols : Use CLSI guidelines for antimicrobial assays .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorophenyl groups correlate with IC₅₀ < 10 μM in kinase inhibition) .
What challenges arise in crystallographic studies of this compound, and how can SHELX software mitigate them?
Advanced Research Question
- Challenges : Poor crystal growth due to flexible thioethyl chain; twinning in imidazole-containing structures .
- SHELX Applications :
- Crystallization : Use vapor diffusion with PEG 4000 as a precipitant.
- Data Collection : High-resolution synchrotron data (d ≤ 0.8 Å) to resolve disorder .
What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
Advanced Research Question
- ADME Prediction : Use SwissADME or QikProp to estimate:
- Bioavailability : 65% (high due to logP ~3.2) .
- Metabolic sites : Demethylation of the benzamide group predicted via CYP3A4 .
- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns .
How can researchers optimize the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
- Stability Studies :
- pH Stability : Use HPLC to monitor degradation in buffers (pH 1–13); stable in pH 5–7 .
- Thermal Stability : TGA shows decomposition onset at 180°C; store at -20°C for long-term stability .
Formulation Insights :
- Lyophilization : For aqueous solubility challenges; reconstitute in DMSO/PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
